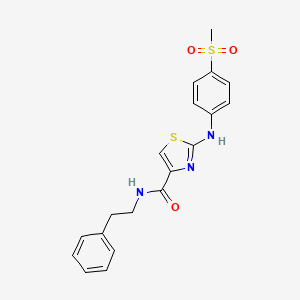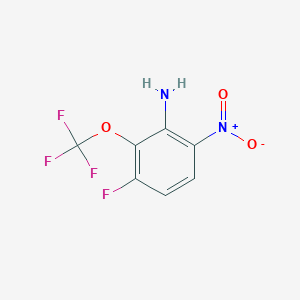![molecular formula C19H16BrNO4 B2369404 (4E)-5-(4-bromophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione CAS No. 332149-42-5](/img/structure/B2369404.png)
(4E)-5-(4-bromophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-5-(4-bromophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione is a useful research compound. Its molecular formula is C19H16BrNO4 and its molecular weight is 402.244. The purity is usually 95%.
BenchChem offers high-quality (4E)-5-(4-bromophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4E)-5-(4-bromophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A novel series of pyrrolidine dione derivatives, similar in structure to the compound , have been synthesized, showcasing the potential of these compounds for diverse applications in chemical research (Lv et al., 2013).
Potential in Bioactive Compound Synthesis
- Pyrrolidine-2,4-dione (tetramic acid) derivatives have been explored for their potential in creating bioactive compounds, indicating the significance of these structures in medicinal chemistry (Mulholland et al., 1972).
Enzyme Inhibition Studies
- The study of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, similar to the compound , as inhibitors of glycolic acid oxidase, highlights their potential role in biochemical research and therapeutic applications (Rooney et al., 1983).
Chemical Reaction Dynamics
- Research into the ring-opening reactions of related pyrrolidine dione compounds provides insights into the chemical reactivity and potential applications in synthetic chemistry (Šafár̆ et al., 2000).
Amino Acid Derivatives Synthesis
- The compound has potential applications in the synthesis of Nα-urethane-protected β- and γ-amino acids, indicating its use in developing novel amino acid derivatives (Cal et al., 2012).
Immunomodulatory Effects
- Compounds structurally similar to the query compound have shown immunomodulatory potential, suggesting possible applications in immunology and therapeutic research (Chien et al., 2008).
Antifungal and Antimicrobial Potential
- A novel series of pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives, akin to the compound , have been synthesized and exhibited antifungal and antimicrobial activities, indicating their potential in pharmaceutical research (Veeranna et al., 2022).
Fungicidal Activity
- Studies have been conducted on pyrrolidine-2,4-dione moiety-containing strobilurin derivatives, demonstrating visible fungicidal activity, which suggests the compound's potential in agricultural chemistry (Guihua et al., 2014).
Photoluminescent Material Synthesis
- The compound's structural class has been used in synthesizing photoluminescent conjugated polymers, indicating its potential application in material science and optoelectronics (Beyerlein & Tieke, 2000).
Herbicidal Activity
- Similar pyrrolidine-2,4-dione derivatives have been synthesized as potential herbicides, demonstrating the compound's relevance in developing new agricultural chemicals (Zhu et al., 2005).
Propriétés
IUPAC Name |
(4E)-5-(4-bromophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4/c20-14-8-6-12(7-9-14)16-15(17(23)13-4-2-1-3-5-13)18(24)19(25)21(16)10-11-22/h1-9,16,22-23H,10-11H2/b17-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMUIOBAPQIHIU-BMRADRMJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)Br)/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2369321.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2369323.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2369325.png)

![10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol](/img/structure/B2369328.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2369329.png)

![N-(2-benzoylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2369331.png)
![N~1~-(3-chloro-4-methoxyphenyl)-2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2369335.png)

![3-[(4-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2369337.png)

